Enhanced SSTR2 Receptor Selectivity vs. Octreotide and Native Somatostatin
In a direct comparative study, the somatostatin analog [D-Trp8, L-Dfp11]-SRIF—incorporating 3,5-difluorophenylalanine (Dfp) at position 11—demonstrated significantly higher selectivity for the somatostatin receptor subtype 2 (SSTR2) compared to the clinically used analog Octreotide, while maintaining Ki values similar to native somatostatin [1]. This contrasts with analogs bearing Dfp at other positions (e.g., position 7), which exhibited high affinity for SSTR3, underscoring the position-dependent receptor modulation achievable with this fluorinated residue.
| Evidence Dimension | SSTR2 Binding Selectivity and Affinity (Ki) |
|---|---|
| Target Compound Data | [D-Trp8, L-Dfp11]-SRIF: Ki similar to native Somatostatin; selectivity for SSTR2 higher than Octreotide [1] |
| Comparator Or Baseline | Octreotide (Ki not reported); Native Somatostatin (Ki similar to target compound) [1] |
| Quantified Difference | Selectivity for SSTR2: [D-Trp8, L-Dfp11]-SRIF > Octreotide; Ki: [D-Trp8, L-Dfp11]-SRIF ≈ Somatostatin [1] |
| Conditions | Radioligand binding assay on human SSTR2 and SSTR3 receptors expressed in CHO-K1 cells; reported Ki values (nM) in Table 1 of source publication [1] |
Why This Matters
This position-dependent receptor selectivity profile is a direct consequence of the 3,5-difluorophenylalanine residue, enabling the design of analogs with improved target discrimination relative to clinically established compounds—a critical factor for therapeutic peptide development.
- [1] Martín-Gago, P. et al. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. Sci Rep 6, 27285 (2016). https://doi.org/10.1038/srep27285 View Source
